Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, a phthalazinone moiety, and a phenylethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced through a condensation reaction between a phthalic anhydride derivative and a hydrazine derivative.
Coupling of the Phenylethyl Group: The phenylethyl group is coupled to the thiazole ring via a nucleophilic substitution reaction.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar structure but lacks the thiazole ring and phenylethyl group.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Contains a phthalazinone moiety but differs in the substituents attached to the aromatic ring.
Uniqueness
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, phthalazinone moiety, and phenylethyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant research findings.
Chemical Structure and Properties
The compound has a unique chemical structure characterized by a thiazole ring and a phthalazinone derivative. Its molecular formula is C18H18N2O3S, indicating the presence of nitrogen, sulfur, and multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available phthalazinone derivatives. A common synthetic route includes:
- Formation of Phthalazinone Core : The reaction of 3-methylphthalazinone with appropriate acylating agents.
- Thiazole Ring Formation : Cyclization reactions to introduce the thiazole moiety.
- Final Modifications : Methylation and esterification steps to yield the final product.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related derivatives demonstrate cytotoxic effects against various cancer cell lines, including:
- PC-3 (Prostate cancer)
- HCT-15 (Colon cancer)
- MDA-MB-231 (Breast cancer)
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | PC-3 | 5.0 |
Compound B | HCT-15 | 3.5 |
Compound C | MDA-MB-231 | 7.2 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with cellular receptors that regulate growth and survival pathways.
- DNA Interaction : Potential binding to DNA or RNA, leading to disruption of nucleic acid function.
Case Studies
Several studies have explored the biological effects of thiazole derivatives on cancer cells. For example:
- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole-based compounds for their anticancer activity, revealing promising results against multiple tumor types.
- Antileukemia Studies : Research conducted on thiazole derivatives indicated significant cytotoxicity against leukemia cell lines, highlighting their potential as therapeutic agents.
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-27-21(29)16-11-7-6-10-15(16)18(26-27)20(28)25-23-24-19(22(30)31-2)17(32-23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,24,25,28) |
InChI Key |
ZZXARODRIKJGEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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